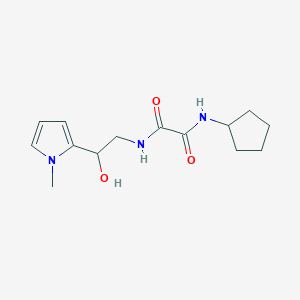![molecular formula C23H19N3O3 B2647338 N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3'-methoxy-[1,1'-biphenyl]-4-carboxamide CAS No. 2034500-18-8](/img/structure/B2647338.png)
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3'-methoxy-[1,1'-biphenyl]-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact synthesis would depend on the starting materials and the specific reactions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The furan and pyrazine rings, for example, are aromatic and would contribute to the overall stability of the molecule. The biphenyl group could potentially exhibit interesting properties depending on the relative orientation of the two phenyl rings .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the furan ring could undergo electrophilic aromatic substitution, while the carboxamide group could participate in various acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could increase its solubility in polar solvents, while the aromatic rings could increase its solubility in nonpolar solvents .Applications De Recherche Scientifique
Anticancer Activity
Lung cancer remains a significant global health concern, and novel compounds with potential anticancer properties are actively sought after. This compound, belonging to the chalcone class, has demonstrated promise in the treatment of lung cancer. Researchers have confirmed its existence using various spectral tools . Specifically, the compound was evaluated against lung carcinoma cell lines (A549) using an MTT assay, revealing cytotoxic effects . Further molecular docking studies highlighted the activity of two effective chalcones (7b and 7c) against A549 cells . These findings suggest that this compound could be a valuable addition to lung cancer therapy.
Antioxidant Potential
Chalcones, characterized by their conjugated double bond and carbonyl group, exhibit diverse biological activities. Among these, antioxidant properties stand out. The compound’s structure suggests that it may act as an antioxidant, protecting cells from oxidative damage. Further investigations are warranted to explore its potential in combating oxidative stress-related diseases .
Anti-Inflammatory Effects
Chalcones have been studied for their anti-inflammatory properties. Given the compound’s structural features, it may modulate inflammatory pathways. Investigating its impact on inflammation-related processes could provide valuable insights for drug development .
Antibacterial Activity
Chalcones have shown antibacterial effects, and this compound could be no exception. Researchers have previously reported antibacterial activity for similar chalcone derivatives . Exploring its efficacy against specific bacterial strains would be worthwhile.
Antiviral Potential
Chalcones have been investigated as potential antiviral agents. While specific data on this compound are limited, its structural resemblance to other chalcones suggests that it might exhibit antiviral activity. Further studies are needed to validate this hypothesis .
Other Medicinal Applications
Beyond the mentioned fields, chalcones and pyrazoles (the compound’s constituents) have been associated with various medicinal properties, including antimalarial, analgesic, and antiplatelet effects. Although direct evidence for this compound is scarce, its structural motifs align with these diverse activities .
Orientations Futures
Propriétés
IUPAC Name |
N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-4-(3-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-28-20-4-2-3-18(13-20)16-5-7-17(8-6-16)23(27)26-14-21-22(25-11-10-24-21)19-9-12-29-15-19/h2-13,15H,14H2,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKCMCAVEIIOSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)NCC3=NC=CN=C3C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

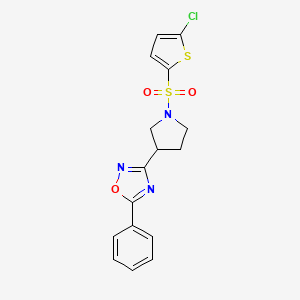
![5-{1-[(4-chlorophenoxy)acetyl]piperidin-4-yl}-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2647257.png)
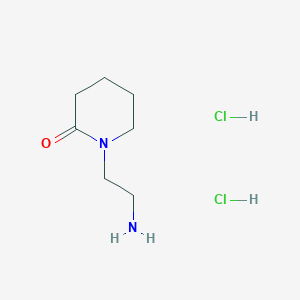
![1-[3-Methanesulfonyl-5-(trifluoromethyl)pyridin-2-yl]ethan-1-one](/img/structure/B2647260.png)
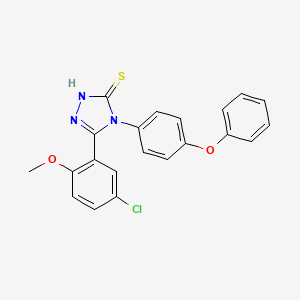
![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2647262.png)

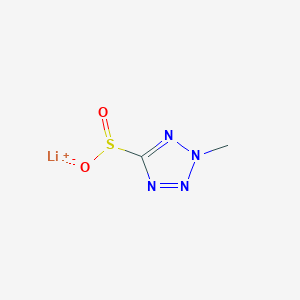
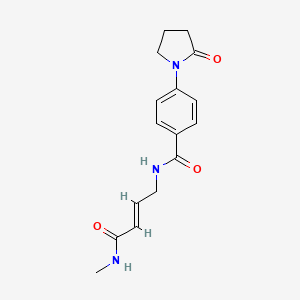

![Ethyl 4-(1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-yl) benzoate](/img/structure/B2647269.png)


